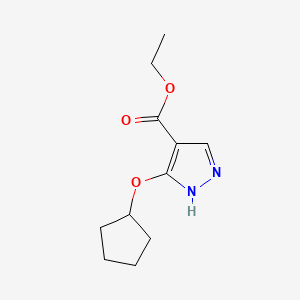
ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group, a cyclopentyloxy group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with cyclopentanol in the presence of a base to form the cyclopentyloxy intermediate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or esters.
Scientific Research Applications
Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(cyclohexyloxy)-1H-pyrazole-4-carboxylate
- Ethyl 3-(cyclobutyloxy)-1H-pyrazole-4-carboxylate
- Ethyl 3-(cyclopropoxy)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is unique due to its specific cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate has a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol. The compound features a cyclopentyloxy group and an ethyl ester functionality, which may influence its pharmacological properties by enhancing lipophilicity and altering interactions with biological targets.
The biological activity of pyrazole derivatives, including ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate, is primarily attributed to their ability to interact with various biological targets such as enzymes and receptors. The pyrazole ring can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological processes.
Biochemical Pathways
Pyrazole derivatives have been shown to impact several biochemical pathways, leading to diverse pharmacological effects. These include:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Inhibiting inflammatory mediators and pathways.
- Antitumor Properties : Showing cytotoxic effects on cancer cell lines .
Biological Activity Data
Recent studies have highlighted the promising biological activities of ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate and related compounds. Below is a summary table of key findings from various research studies:
| Study Reference | Biological Activity | Test System | IC50 Values (µM) |
|---|---|---|---|
| Antitumor | HeLa Cells | 10-20 | |
| Antioxidant | EA.hy926 Cells | 0.55 (PDE4D inhibition) | |
| Anti-inflammatory | Neutrophils | 1.05 (PDE4B inhibition) |
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of pyrazole derivatives, ethyl 3-(cyclopentyloxy)-1H-pyrazole-4-carboxylate demonstrated significant cytotoxicity against HeLa cells with an IC50 range between 10-20 µM. This suggests its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's ability to inhibit phosphodiesterase enzymes (PDE4B and PDE4D), which are involved in inflammatory processes. The results indicated that it effectively reduced reactive oxygen species (ROS) production in activated neutrophils, with IC50 values of 1.05 µM for PDE4B and 0.55 µM for PDE4D .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-cyclopentyloxy-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)9-7-12-13-10(9)16-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,13) |
InChI Key |
CMAKDJHNNLUYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















